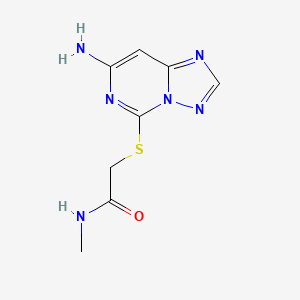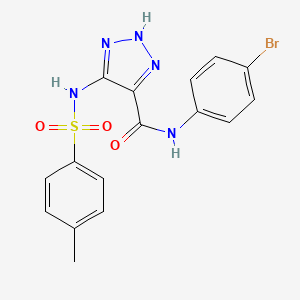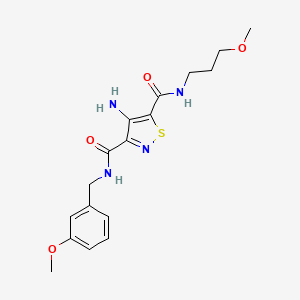![molecular formula C19H20N4O4S B11198235 N-(2-{4-[(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl]phenyl}ethyl)acetamide](/img/structure/B11198235.png)
N-(2-{4-[(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl]phenyl}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{4-[(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a sulfonamide group, and an acetamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinazoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(2-{4-[(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-{4-[(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE involves the inhibition of specific enzymes and proteins. The compound binds to the active site of the target enzyme, preventing its normal function and thereby inhibiting the biological pathway involved . This mechanism is particularly relevant in the context of cancer treatment, where the compound can inhibit enzymes involved in cell division and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4- [2- (3-ETHYL-4-METHYL-2-OXO-3-PYRROLINE-1-CARBOXAMIDO)ETHYL]BENZENE SULFONAMIDE
- 2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID PHENYLAMIDE
Uniqueness
N-(2-{4-[(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE is unique due to its specific combination of a quinazoline core, sulfonamide group, and acetamide moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[2-[4-[(3-methyl-4-oxoquinazolin-6-yl)sulfamoyl]phenyl]ethyl]acetamide |
InChI |
InChI=1S/C19H20N4O4S/c1-13(24)20-10-9-14-3-6-16(7-4-14)28(26,27)22-15-5-8-18-17(11-15)19(25)23(2)12-21-18/h3-8,11-12,22H,9-10H2,1-2H3,(H,20,24) |
InChI Key |
KOXUOJBZOGOYQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=CN(C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[({8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetyl)amino]benzoate](/img/structure/B11198178.png)
![4-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11198182.png)
![N-{7-[(4-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide](/img/structure/B11198185.png)
![N-(3-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B11198188.png)
![2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11198196.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11198199.png)
![N-(4-fluorobenzyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B11198206.png)
![7-(2-Fluorophenyl)-3-[(4-fluorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11198208.png)

![4-amino-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N-(3-methoxybenzyl)-1,2-thiazole-3-carboxamide](/img/structure/B11198221.png)

![5-phenyl-6-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11198237.png)
![2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl-](/img/structure/B11198239.png)
